2-Cyanopiperidine-13C
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Overview
Description
2-Cyanopiperidine-13C is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of piperidine, where the carbon-13 isotope is incorporated into the cyanide group. This compound is valuable in various fields due to its unique properties and applications in isotopic labeling studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopiperidine-13C typically involves the incorporation of the carbon-13 isotope into the cyanide group of piperidine. One common method is the reaction of piperidine with a carbon-13 labeled cyanide source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopic materials and ensure the integrity of the carbon-13 label .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanopiperidine-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives depending on the reagent used.
Scientific Research Applications
2-Cyanopiperidine-13C is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used in mechanistic studies to trace reaction pathways and understand reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to monitor the distribution and metabolism of labeled compounds.
Industry: Applied in the synthesis of labeled compounds for use in various industrial processes
Mechanism of Action
The mechanism of action of 2-Cyanopiperidine-13C is primarily related to its role as an isotopic tracer. By incorporating the carbon-13 isotope, researchers can track the movement and transformation of the compound in various chemical and biological systems. This helps in elucidating reaction mechanisms, metabolic pathways, and the fate of compounds in different environments .
Comparison with Similar Compounds
2-Cyanopiperidine: The non-labeled version of the compound.
2-Cyanopyridine: Another nitrile-containing compound with similar reactivity.
2-Cyanopiperidine-15N: A nitrogen-15 labeled version of the compound.
Uniqueness: 2-Cyanopiperidine-13C is unique due to the incorporation of the carbon-13 isotope, which provides distinct advantages in isotopic labeling studies. This allows for precise tracking and analysis of the compound in various applications, making it a valuable tool in scientific research .
Properties
IUPAC Name |
piperidine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/i5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVXLTMRALFZIS-HOSYLAQJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(C1)[13C]#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.